physicochemical properties of 2-(1-benzyl-1h-pyrazol-4-yl)acetonitrile
physicochemical properties of 2-(1-benzyl-1h-pyrazol-4-yl)acetonitrile
An In-depth Technical Guide to the Physicochemical Properties of 2-(1-benzyl-1H-pyrazol-4-yl)acetonitrile
This guide provides a comprehensive overview of the core physicochemical properties of 2-(1-benzyl-1H-pyrazol-4-yl)acetonitrile, a heterocyclic compound of interest in contemporary chemical and pharmaceutical research. Designed for researchers, scientists, and professionals in drug development, this document synthesizes known data with theoretical insights and outlines robust experimental protocols for property determination. Our approach is grounded in scientific integrity, ensuring that each section offers not just data, but a clear rationale for its interpretation and application.
Molecular Structure and Identity
A thorough understanding of a compound's physicochemical profile begins with its fundamental structure. 2-(1-benzyl-1H-pyrazol-4-yl)acetonitrile is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The key structural features influencing its properties are the benzyl group at the N1 position, the pyrazole ring itself, and the acetonitrile substituent at the C4 position.
The interplay of these components—the aromaticity and basicity of the pyrazole, the hydrophobicity of the benzyl group, and the polarity of the nitrile—dictates the molecule's behavior in various chemical and biological systems.
Below is a logical diagram illustrating the key structural components that influence the molecule's physicochemical properties.
Caption: Key structural features influencing physicochemical properties.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of 2-(1-benzyl-1H-pyrazol-4-yl)acetonitrile based on available data. It is critical to note that while some information is available from chemical databases, many properties are computationally predicted and await experimental verification.
| Property | Value | Source | Notes |
| Molecular Formula | C₁₂H₁₁N₃ | PubChem[1][2] | - |
| Molecular Weight | 197.24 g/mol | PubChem[1] | - |
| Monoisotopic Mass | 197.09529 Da | PubChem[1] | Computationally derived. |
| CAS Number | 1510663-23-6 | Sigma-Aldrich[2] | - |
| Predicted XlogP | 1.5 | PubChem[1] | Indicates moderate lipophilicity. |
| Melting Point | Not available | - | Requires experimental determination. |
| Boiling Point | Not available | - | Likely to decompose at high temperatures. |
| Aqueous Solubility | Not available | - | Predicted to be low. |
| pKa | Not available | - | Expected to be weakly basic. |
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a critical parameter in drug development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Predicted Value: The computationally predicted XlogP value for 2-(1-benzyl-1H-pyrazol-4-yl)acetonitrile is 1.5[1]. This suggests the compound has a balanced lipophilic and hydrophilic character, a desirable trait for many drug candidates. The benzyl group is the primary contributor to its lipophilicity.
Experimental Protocol: Shake-Flask Method for logP Determination
This protocol describes the universally accepted shake-flask method for determining the octanol-water partition coefficient.
Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The concentration of the compound in each phase is then measured to determine the partition coefficient.
Methodology:
-
Preparation of Phases: Saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by separation.
-
Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase.
-
Partitioning: In a separatory funnel, combine a known volume of the aqueous stock solution with a known volume of the saturated n-octanol.
-
Equilibration: Shake the funnel for a predetermined time (e.g., 1 hour) to allow for partitioning.
-
Phase Separation: Allow the phases to separate completely.
-
Quantification: Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The logP is calculated as: logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
Caption: Workflow for logP determination by the shake-flask method.
Acidity/Basicity (pKa)
The pKa value(s) of a molecule are crucial for understanding its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets.
Theoretical Considerations: The pyrazole ring in 2-(1-benzyl-1H-pyrazol-4-yl)acetonitrile contains two nitrogen atoms. The N2 nitrogen has a lone pair of electrons that can be protonated, making the molecule weakly basic. The exact pKa is influenced by the electron-withdrawing effect of the adjacent nitrogen and the overall electronic nature of the substituents. For comparison, the pKa of pyrazole itself in water is approximately 2.5[3]. The benzyl and acetonitrile groups will have some, likely minor, electronic influence on the basicity of the pyrazole ring.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining the pKa of a compound.
Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a calibrated pH electrode. The pKa is determined from the titration curve.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility).
-
Titration Setup: Use a calibrated pH meter with a combination glass electrode and an automated titrator for precise delivery of the titrant.
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl). Record the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For more accurate results, the data can be analyzed using specialized software that fits the titration curve to the appropriate Henderson-Hasselbalch equation.
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), a singlet for the benzylic methylene protons (-CH₂-), singlets for the pyrazole ring protons, and a singlet for the methylene protons of the acetonitrile group (-CH₂CN). The exact chemical shifts will depend on the solvent used[4].
-
¹³C NMR: The carbon NMR will show signals for the aromatic carbons of the benzyl group, the benzylic carbon, the carbons of the pyrazole ring, the methylene carbon of the acetonitrile group, and the quaternary carbon of the nitrile group (-C≡N).
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands:
-
C≡N stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹. This is a key diagnostic peak for the nitrile group[5][6].
-
Aromatic C-H stretch: Bands above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Bands just below 3000 cm⁻¹.
-
C=C and C=N stretches (aromatic): Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): This technique would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. The expected monoisotopic mass is 197.09529 Da[1].
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis would reveal characteristic losses, such as the loss of the benzyl group or the acetonitrile moiety, which can be used for structural confirmation.
Experimental Protocol: General Approach for Spectroscopic Analysis
Instrumentation:
-
NMR: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
IR: A Fourier-transform infrared (FTIR) spectrometer.
-
MS: An LC-MS system, preferably with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap instrument[7].
Sample Preparation:
-
NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
IR: Analyze as a neat solid (using an ATR accessory) or as a KBr pellet.
-
MS: Dissolve the sample in a suitable solvent compatible with the LC mobile phase (e.g., acetonitrile or methanol)[8].
Data Acquisition:
-
Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC) for full structural assignment.
-
Record the IR spectrum over the range of 400-4000 cm⁻¹.
-
Obtain a full-scan mass spectrum and product ion scans (MS/MS) of the molecular ion.
Stability and Reactivity
Stability: Pyrazole derivatives are generally stable compounds. However, the acetonitrile group can be susceptible to hydrolysis to the corresponding carboxylic acid under strong acidic or basic conditions. The compound should be stored in a cool, dry place, protected from light.
Reactivity: The pyrazole ring can undergo electrophilic substitution, although it is generally less reactive than pyrrole or furan. The nitrile group can be reduced to an amine or hydrolyzed. The benzyl group is relatively stable but can be cleaved under certain hydrogenolysis conditions.
Conclusion
2-(1-benzyl-1H-pyrazol-4-yl)acetonitrile possesses a set of physicochemical properties that make it an interesting candidate for further investigation, particularly in the context of medicinal chemistry. This guide has provided a framework for understanding and experimentally determining its key characteristics. While computational predictions offer valuable initial insights, a comprehensive understanding can only be achieved through rigorous experimental validation as outlined in the provided protocols.
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